molecular formula C5H14NO3P B1140363 (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate CAS No. 101804-01-7

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate

Cat. No.: B1140363
CAS No.: 101804-01-7
M. Wt: 167.14
InChI Key:
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Description

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is a compound with the molecular formula C5H14NO3P It is a phosphonic acid derivative, characterized by the presence of a phosphonic acid group attached to an amino group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbutanol with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds.

Scientific Research Applications

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonic acid group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Aminomethylphosphonic acid: Similar in structure but with a simpler alkyl chain.

    2-Aminoethylphosphonic acid: Contains an ethyl group instead of a branched alkyl chain.

    Glyphosate: A well-known herbicide with a phosphonic acid group.

Uniqueness

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is unique due to its branched alkyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-amino-3-methylbutan-2-yl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.H2O/c1-4(2)5(3,6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZXVBDUXGJSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693916
Record name (2-Amino-3-methylbutan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101804-01-7
Record name (2-Amino-3-methylbutan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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